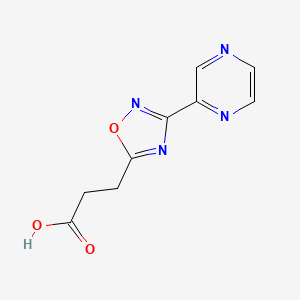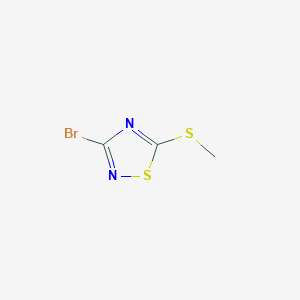
(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21Cl2NO4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants, including benzoic acid and cinnamic acid, demonstrate antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids influences their bioactivity, highlighting the potential of carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, due to their saturated nature and stereochemistry, are extensively utilized in medicinal chemistry. They form the backbone of many biologically active compounds, offering a versatile scaffold for the development of novel drugs (Li Petri et al., 2021).
Sorption of Herbicides to Soil
Research on the sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid to soil components provides insights into environmental behavior. Understanding the interaction with soil organic matter and minerals can inform the development of safer chemical formulations (Werner et al., 2012).
Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), explore their occurrence in the environment and potential toxicity. This research can guide the design of new chemical compounds with reduced environmental impact (Liu & Mabury, 2020).
Applications of tert-Butanesulfinamide
Research on tert-butanesulfinamide highlights its utility in asymmetric synthesis of N-heterocycles, demonstrating the importance of chiral auxiliaries in organic synthesis. This work contributes to the development of novel therapeutic agents with improved selectivity and potency (Philip et al., 2020).
Mecanismo De Acción
Target of action
“2,4-Dichlorobenzyl alcohol” is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It targets the bacteria and viruses causing these infections .
Biochemical pathways
As an antiseptic, it would generally interfere with the growth and reproduction of the bacteria and viruses it targets .
Pharmacokinetics
As an ingredient in throat lozenges, it would be expected to act locally in the mouth and throat, with minimal systemic absorption .
Result of action
The result of the action of “2,4-Dichlorobenzyl alcohol” is the reduction or elimination of bacteria and viruses in the mouth and throat, leading to relief from infection symptoms .
Action environment
The efficacy and stability of “2,4-Dichlorobenzyl alcohol” would be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the bacteria or viruses it is targeting .
Propiedades
IUPAC Name |
(2R)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAALXHRKJFITN-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375971 |
Source


|
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-44-4 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(2,4-dichlorophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)
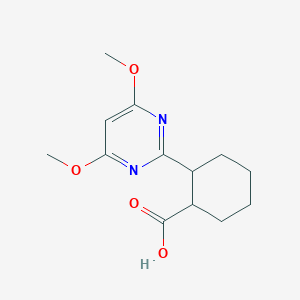
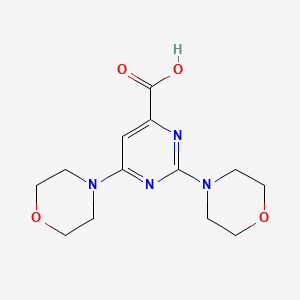
![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)
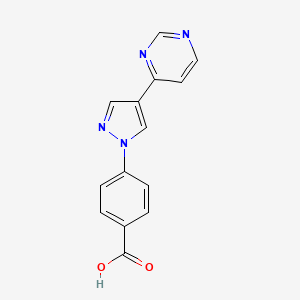


![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
